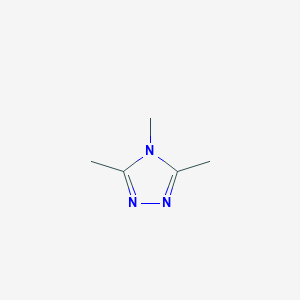

3,4,5-Trimethyl-4H-1,2,4-triazole

Descripción general

Descripción

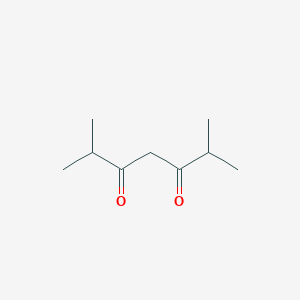

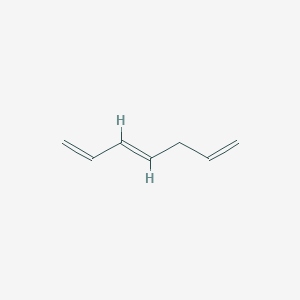

3,4,5-Trimethyl-4H-1,2,4-triazole is a compound with the molecular formula C5H9N3 . It has a molecular weight of 111.15 g/mol . The IUPAC name for this compound is 3,4,5-trimethyl-1,2,4-triazole .

Synthesis Analysis

The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from secondary amides and hydrazides through triflic anhydride activation followed by microwave-induced cyclodehydration . Another method involves the cyclization reaction of acyl thiosemicarbazide derivatives in the presence of alkalin .Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethyl-4H-1,2,4-triazole includes three nitrogen atoms and two carbon atoms . The InChIKey for this compound is LPZFPHRTKOOKLX-UHFFFAOYSA-N . The compound has a topological polar surface area of 30.7 Ų .Chemical Reactions Analysis

The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has zero hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of zero .Aplicaciones Científicas De Investigación

Biological and Pharmacological Activities : Several studies have investigated the biological activities of triazole derivatives. For example, Sameluk and Kaplaushenko (2015) synthesized acetonitrilothio-1,2,4-triazoles, which showed potential antitumor, anti-inflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015). Another study explored the synthesis of hydrazides and ylidenhydrazides based on triazole derivatives, noting their antimicrobial activities (Samelyuk & Kaplaushenko, 2013).

Corrosion Inhibition : Triazole derivatives have been evaluated for their potential in corrosion inhibition. Bentiss et al. (2007) examined the effectiveness of 4H-1,2,4-triazole derivatives in protecting mild steel in hydrochloric acid, demonstrating significant inhibition efficiency (Bentiss et al., 2007).

Synthesis and Structural Analysis : Various studies have been dedicated to the synthesis and structural analysis of triazole derivatives. Kazak et al. (2006) investigated the crystal and molecular structure of a triazole derivative, which contributes to understanding the compound's physical properties (Kazak et al., 2006).

Antitumor Activity : Zhao et al. (2012) synthesized 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and found that some compounds exhibited strong cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer treatment (Zhao et al., 2012).

Antimicrobial and Antifungal Effects : Research by Ohloblina et al. (2022) into 1,2,4-triazole derivatives indicated their spectrum of biological activity, including antimicrobial and antifungal effects (Ohloblina et al., 2022).

Copper Corrosion Inhibition : Lalitha et al. (2005) researched the effect of 1,2,4-triazole derivatives on copper corrosion control, finding that some derivatives showed significant inhibition in acidic solutions (Lalitha et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

3,4,5-trimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-6-7-5(2)8(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZFPHRTKOOKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethyl-4H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)